molecular formula C8H22OSSi2 B14441619 Trimethylsilyl 2-trimethylsiloxyethyl sulfide CAS No. 78921-31-0

Trimethylsilyl 2-trimethylsiloxyethyl sulfide

Cat. No.: B14441619
CAS No.: 78921-31-0
M. Wt: 222.50 g/mol
InChI Key: XCBOVFFZLIBFBZ-UHFFFAOYSA-N
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Description

Trimethylsilyl 2-trimethylsiloxyethyl sulfide is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not naturally occurring and is typically synthesized for specific industrial and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyl 2-trimethylsiloxyethyl sulfide typically involves the reaction of trimethylsilyl chloride with a suitable sulfide precursor under controlled conditions. Common reagents include trimethylsilyl chloride and lithium sulfide in solvents like acetonitrile . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as those in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 2-trimethylsiloxyethyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Tetrabutylammonium fluoride in solvents like tetrahydrofuran is often used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Trimethylsilyl 2-trimethylsiloxyethyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of trimethylsilyl 2-trimethylsiloxyethyl sulfide involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, protect functional groups during synthesis, and enhance the volatility of compounds for analytical purposes . The pathways involved often include the formation and cleavage of silicon-oxygen and silicon-sulfur bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilyl 2-trimethylsiloxyethyl sulfide is unique due to its dual functionality, combining the properties of trimethylsilyl groups with the reactivity of a sulfide. This combination allows for versatile applications in synthesis, protection, and modification of various compounds.

Properties

CAS No.

78921-31-0

Molecular Formula

C8H22OSSi2

Molecular Weight

222.50 g/mol

IUPAC Name

trimethyl(2-trimethylsilyloxyethylsulfanyl)silane

InChI

InChI=1S/C8H22OSSi2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H2,1-6H3

InChI Key

XCBOVFFZLIBFBZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCCS[Si](C)(C)C

Origin of Product

United States

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